3-Methyloct-2-en-6-ynoic acid
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Overview
Description
3-Methyloct-2-en-6-ynoic acid is an organic compound with the molecular formula C₉H₁₂O₂ It is characterized by the presence of both an alkyne and an alkene functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloct-2-en-6-ynoic acid typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of reactions such as hydroboration-oxidation, halogenation, and subsequent elimination reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyloct-2-en-6-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Methyloct-2-en-6-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyloct-2-en-6-ynoic acid involves its interaction with specific molecular targets. The alkyne and alkene groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylhex-4-en-1-yne
- 4-Methylhex-2-en-4-yne
- 3-Methylhex-2-en-5-yne
- 4-Methylhex-4-en-5-yne
Uniqueness
3-Methyloct-2-en-6-ynoic acid is unique due to its specific combination of functional groups and molecular structure
Properties
CAS No. |
646994-24-3 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyloct-2-en-6-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-6-8(2)7-9(10)11/h7H,5-6H2,1-2H3,(H,10,11) |
InChI Key |
RHRBAEUFAJNEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(=CC(=O)O)C |
Origin of Product |
United States |
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